![molecular formula C27H37N7O B3007392 N-(2-(4-(4-苄基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-3-环己基丙酰胺 CAS No. 1021122-66-6](/img/structure/B3007392.png)

N-(2-(4-(4-苄基哌嗪-1-基)-1H-吡唑并[3,4-d]嘧啶-1-基)乙基)-3-环己基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

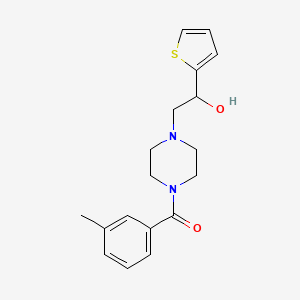

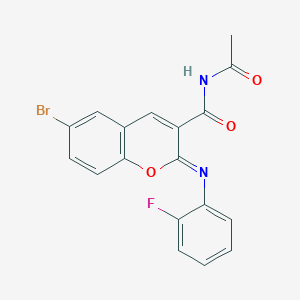

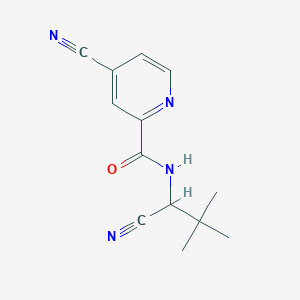

The compound "N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide" is a derivative of the pyrazolo[3,4-d]pyrimidine class. Pyrazolopyrimidines are heterocyclic compounds that have been studied for various biological activities, including anti-inflammatory and antihypertensive properties. The structure of the compound suggests potential pharmacological activities, given the presence of a pyrazolopyrimidine core, which is a common feature in molecules with diverse biological activities.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves the condensation of different precursors, such as carboxamides and aromatic aldehydes, in the presence of iodine, as seen in the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones . Additionally, cyclization reactions using dimethylformamide dimethylacetal or hydrogen sulfide followed by treatment with triethylamine are employed to obtain the pyrazolo[3,4-d]pyrimidine ring system . These methods provide a framework for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by a fused pyrazole and pyrimidine ring. Substitutions on this core structure, such as the addition of a benzylpiperazine moiety, can significantly influence the biological activity of these compounds. The presence of a benzyl group has been associated with antihypertensive activity in related compounds . The molecular structure analysis would focus on the interactions between the functional groups and the target biological receptors.

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo various chemical reactions, including cyclization and condensation, to form the core structure or to introduce additional functional groups. The reactivity of these compounds can be influenced by the substituents present on the pyrazolopyrimidine core. For instance, the reaction of aminopyrazole with α-cyanocinnamonitriles leads to the formation of new pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles . These reactions are crucial for the synthesis of diverse derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can alter these properties, affecting the compound's pharmacokinetic profile. For example, the presence of a benzylpiperazine group could influence the lipophilicity of the compound, which in turn could affect its absorption and distribution in the body. The specific properties of "N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide" would need to be empirically determined through experimental studies.

科学研究应用

抗癌和抗炎特性

- Rahmouni 等人(2016 年)的一项研究合成了吡唑并嘧啶衍生物,该衍生物对某些癌细胞系(HCT-116、MCF-7)表现出细胞毒活性,并显示出 5-脂氧合酶抑制活性,表明具有抗癌和抗炎应用的潜力(Rahmouni 等人,2016 年)。

神经炎症成像

- Wang 等人(2018 年)开发了一种用于成像神经炎症中 IRAK4 酶的 PET 示踪剂。该化合物是一种吡唑并嘧啶衍生物,突出了其在神经炎症和神经系统疾病研究中的潜力(Wang 等人,2018 年)。

抗病毒活性

- Hebishy 等人(2020 年)合成了基于苯甲酰胺的 5-氨基吡唑和相关的吡唑并嘧啶衍生物,这些衍生物对 H5N1 流感病毒表现出显着的抗病毒活性(Hebishy 等人,2020 年)。

抗菌剂

- Sraa Abu-Melha(2013 年)专注于合成具有抗菌特性的吡唑并嘧啶衍生物,表明它们作为抗菌剂的潜力(Abu-Melha,2013 年)。

COX-2 抑制剂

- Raffa 等人(2009 年)的研究表明,吡唑并嘧啶衍生物可以作为 COX-2 选择性抑制剂,指出了它们在抗炎和疼痛管理疗法中的潜在作用(Raffa 等人,2009 年)。

抗结核特性

- Vavaiya 等人(2022 年)合成了具有对结核分枝杆菌菌株的强效体外抗结核活性的均哌嗪-嘧啶-吡唑杂化物,强调了它们在抗结核斗争中的重要性(Vavaiya 等人,2022 年)。

尿选择性 α1-肾上腺素受体拮抗剂

- Elworthy 等人(1997 年)发现新型芳基哌嗪(吡唑并嘧啶的衍生物)可以作为 α1-肾上腺素受体亚型选择性拮抗剂,有利于治疗与人下尿路相关的疾病(Elworthy 等人,1997 年)。

未来方向

作用机制

Target of Action

Similar compounds have been found to interact with dopamine receptors

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other piperazine derivatives, which often act as ligands for various receptors. The compound may bind to its target receptor, causing conformational changes that affect the receptor’s function .

Biochemical Pathways

If the compound acts on dopamine receptors as suggested, it could potentially influence dopaminergic pathways, which play crucial roles in various physiological processes including motor control, reward, and cognition .

Result of Action

If the compound acts on dopamine receptors, it could potentially influence neuronal signaling and synaptic transmission, leading to changes in various physiological processes .

属性

IUPAC Name |

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-cyclohexylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N7O/c35-25(12-11-22-7-3-1-4-8-22)28-13-14-34-27-24(19-31-34)26(29-21-30-27)33-17-15-32(16-18-33)20-23-9-5-2-6-10-23/h2,5-6,9-10,19,21-22H,1,3-4,7-8,11-18,20H2,(H,28,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJCEXBLGDFPCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-cyclohexylpropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3007310.png)

![5-amino-1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B3007311.png)

![4-chloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B3007312.png)

![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3007314.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide](/img/structure/B3007315.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B3007318.png)

![3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3007319.png)

![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)